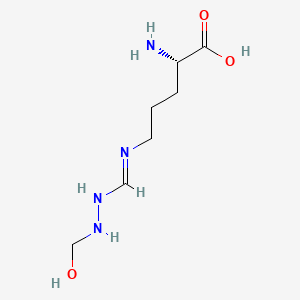
2-Chlor-2-propen-1-ol
Übersicht
Beschreibung
2-Chloro-2-propen-1-ol is a chemical compound with potential relevance in various scientific and industrial applications. Its structure, reactivity, and properties make it a subject of interest for research in organic chemistry and materials science.
Synthesis Analysis
The synthesis of related chloro- and propen-ol compounds typically involves reactions such as Claisen-Schmidt condensation and oxidative aminomercuration. For instance, compounds with similar structural features have been synthesized through base-catalyzed condensation reactions, highlighting the versatility of synthesis methods for chloro-propen-ols (Rasool et al., 2021).
Molecular Structure Analysis
The molecular structure and conformation of chloro-propen-ols and related compounds have been extensively studied using techniques like gas-phase electron diffraction and X-ray diffraction. These studies reveal detailed information about bond lengths, angles, and conformational preferences, contributing to a deeper understanding of the structural aspects of these molecules (Strand et al., 2009).
Chemical Reactions and Properties
2-Chloro-2-propen-1-ol and similar compounds participate in a range of chemical reactions, reflecting their rich chemical reactivity. These reactions include oxidative aminomercuration, which leads to the formation of complex organic structures with potential applications in synthesis and material science (Barluenga et al., 1986).
Physical Properties Analysis
The physical properties, including thermal behavior and stability of oligomers derived from chloro-propen-ols, have been analyzed using techniques like thermal gravimetry and differential scanning calorimetry. These studies provide insights into the thermal stability and glass transition temperatures of these compounds, which are crucial for their application in material science (Drzeżdżon et al., 2020).
Chemical Properties Analysis
The chemical properties of 2-Chloro-2-propen-1-ol and its derivatives, such as binding with DNA, urease inhibition, and antioxidant activities, have been explored through experimental and computational studies. These investigations provide valuable information on the interaction modes and biological activities of these compounds, supporting their potential in pharmaceutical and biochemical applications (Rasool et al., 2021).
Wissenschaftliche Forschungsanwendungen
Kohlenstoff-Supplement für Pseudomonas-Stämme
2-Chlor-2-propen-1-ol, auch bekannt als 2-Chlorpropenol, kann als Kohlenstoff-Supplement für das Wachstum von Pseudomonas-Stämmen verwendet werden {svg_1}. Diese Anwendung ist besonders nützlich in der mikrobiologischen Forschung und Biotechnologie.
Herstellung von 2-(4-Octylphenyl)prop-2-en-1-ol
This compound kann bei der Synthese von 2-(4-Octylphenyl)prop-2-en-1-ol verwendet werden {svg_2}. Diese Verbindung hat potenzielle Anwendungen im Bereich der organischen Chemie und Materialwissenschaften.
Photodissoziationsstudien
Es wird berichtet, dass this compound bei 193 nm einer Photodissoziation unterliegt, um das Radikalzwischenprodukt CH2CCH2OH zu erzeugen {svg_3}. Diese Eigenschaft macht es nützlich in Studien im Zusammenhang mit Photochemie und Reaktionskinetik.
Basengekatalysierte Reaktion von 1,2,3-Trichlorpropan
This compound wird als Hauptprodukt während der basengekatalysierten Reaktion von 1,2,3-Trichlorpropan gebildet {svg_4}. Diese Reaktion ist bedeutend im Bereich der organischen Synthese und Umweltchemie.
Reaktion mit Phosphortrichlorid
Es wird berichtet, dass this compound mit Phosphortrichlorid reagiert, um Phosphorsäureester zu ergeben {svg_5}. Diese Reaktion ist wichtig bei der Synthese von Organophosphorverbindungen, die in verschiedenen Bereichen wie Landwirtschaft und Medizin Anwendung finden.
Oligomerisierungsstudien
Das thermische Verhalten der Produkte der Oligomerisierung von this compound wurde untersucht {svg_6}. Die Oligomere wurden unter Verwendung von Chrom(III)- und Oxovanadium(IV)-Komplexen als Katalysatoren synthetisiert {svg_7}. Diese Forschung ist relevant für das Gebiet der Polymerwissenschaften und Materialtechnik.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known to react with certain compounds to form different products .
Mode of Action
2-Chloro-2-propen-1-ol is reported to undergo photodissociation at 193nm to generate a CH2CCH2OH radical intermediate . It is also formed as a major product during the base-mediated reaction of 1,2,3-trichloropropane . Furthermore, it reacts with phosphorus trichloride to yield phosphorous esters, while with phosphoryl chloride it yields phosphoric ester .
Result of Action
Its ability to form a radical intermediate and react with other compounds to form different products suggests it may have various effects depending on the context of its use .
Action Environment
The action, efficacy, and stability of 2-Chloro-2-propen-1-ol can be influenced by various environmental factors. For instance, its photodissociation at 193nm suggests that exposure to light, particularly UV light, can affect its stability and action . Other factors such as temperature, pH, and the presence of other chemicals could also potentially influence its action.
Eigenschaften
IUPAC Name |
2-chloroprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c1-3(4)2-5/h5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCXYTRISGREIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073984 | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5976-47-6 | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5976-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroallyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-2-PROPEN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V60IX5IR93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1199829.png)
![2-[(3-Chloro-1-phenylpropyl)amino]ethyl acetate](/img/structure/B1199830.png)
![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)
![(5-Amino-3-triazolo[1,5-a]quinazolinyl)-(4-morpholinyl)methanone](/img/structure/B1199835.png)
![Benzo[c]phenanthridine](/img/structure/B1199836.png)
